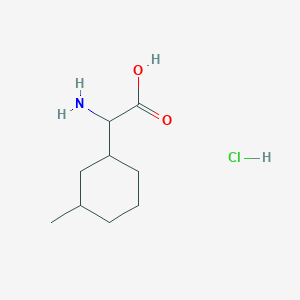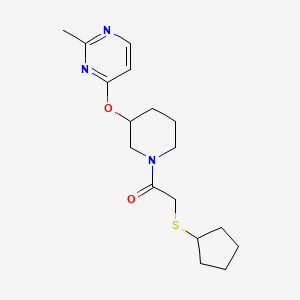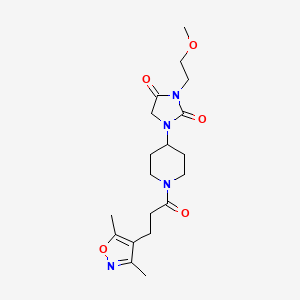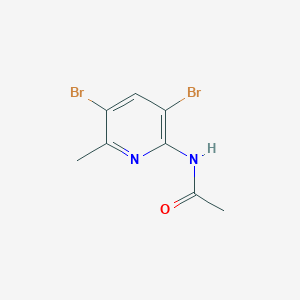
Methyl (4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl (4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate” is an organic compound . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . It can act like a peroxisome proliferator-activated receptor agonist and can play an important role in the regulation of central inflammation .
Synthesis Analysis
The synthesis of this compound starts with a cyclocondensation reaction of 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate as a key trifluoromethyl-containing building block to give tetrahydro-2H-pyran . Then it is converted to the desired compound as a common intermediate .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group, which is considered to be derived from the unique physicochemical properties of fluorine . The hydrogen bonding between the carboxylate side chain and the dihydropyrimidine ring bearing the methyl group is caused via the C30–H31–O22 interaction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a cyclocondensation reaction followed by a conversion process .Physical And Chemical Properties Analysis
This compound has a molecular weight of 397.3 g/mol . Its unique physicochemical properties are derived from the fluorine atom, which is the next smallest atom after hydrogen but the atom with the largest electronegativity .Scientific Research Applications
Anticancer Drug Development
This compound has potential applications in anticancer drug development due to its structural similarity to molecules that have been shown to inhibit kinesin-5 . Kinesin-5 is a motor protein involved in mitosis, and its inhibition can lead to cell cycle arrest and apoptosis, which is a desirable outcome in cancer therapy.
Antiviral Agents
Indole derivatives, which share structural features with this compound, have been reported to exhibit antiviral activities . Such compounds can be designed to inhibit viral replication by targeting specific proteins involved in the viral life cycle.
Anti-HIV Activity
Molecules with similar structures have been investigated for their anti-HIV properties . They can be used to interfere with the replication process of HIV, potentially leading to new treatments for this virus.
Antimicrobial Activity
The compound’s framework is related to that of other molecules that have demonstrated antimicrobial properties . It could be used to develop new antibiotics that target resistant strains of bacteria.
Antitubercular Activity
Given the structural analogy to other active molecules, this compound may also serve as a lead structure for the development of antitubercular agents . Tuberculosis remains a major global health challenge, and new drugs are urgently needed.
Antioxidant Properties
Compounds with similar structural motifs have been identified as antioxidants . Antioxidants are important for protecting cells from oxidative stress, which can lead to various diseases, including neurodegenerative disorders.
Safety And Hazards
Future Directions
Trifluoromethylpyridine (TFMP) derivatives, which this compound is a part of, are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future . This compound’s promising neuroprotective and anti-inflammatory properties suggest that it could potentially be developed as a therapeutic agent .
properties
IUPAC Name |
methyl N-[4-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3S/c1-28-17(27)23-16-22-13(11-29-16)10-15(26)25-7-5-24(6-8-25)14-4-2-3-12(9-14)18(19,20)21/h2-4,9,11H,5-8,10H2,1H3,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQKFCKAGPNOCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2964988.png)
![5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2964992.png)

![3-(2-methoxyethyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2964997.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-bromopyridin-3-yl)methanone](/img/structure/B2964998.png)



![N-([2,3'-bipyridin]-3-ylmethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2965002.png)
![N-(4-acetylphenyl)-2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2965003.png)
![Methyl imidazo[1,5-a]pyridine-6-carboxylate;hydrochloride](/img/structure/B2965004.png)
![2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2965005.png)
